6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)
Description
6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile) is a biphenyl-based compound featuring two nicotinonitrile moieties at the 6,6' positions and diphenyl substituents at the 2,4 positions of the pyridine rings.
Properties
CAS No. |
102146-60-1 |
|---|---|
Molecular Formula |
C48H30N4 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
6-[4-[4-(5-cyano-4,6-diphenylpyridin-2-yl)phenyl]phenyl]-2,4-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C48H30N4/c49-31-43-41(35-13-5-1-6-14-35)29-45(51-47(43)39-17-9-3-10-18-39)37-25-21-33(22-26-37)34-23-27-38(28-24-34)46-30-42(36-15-7-2-8-16-36)44(32-50)48(52-46)40-19-11-4-12-20-40/h1-30H |
InChI Key |
ICMQOAIMMZNGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(=C(C(=C6)C7=CC=CC=C7)C#N)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Bis-Schiff Base Derivatives ()
Several bis-Schiff base derivatives with biphenyl cores and halogen/methyl substituents exhibit notable bioactivity:
- Compound 2 (): 2,2'-((1E,1'E)-((6,6'-Dibromo-4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(azanylylidene))bis(4-(tert-butyl)phenol)) Activity: α-Glucosidase inhibition (IC₅₀ = 19.4 µmol/L) and anti-inflammatory activity (IC₅₀ = 7.9 µmol/L, surpassing ibuprofen) .
- Compound 6 (): Similar structure with tert-butyl phenol groups. Activity: Superior anti-inflammatory potency (IC₅₀ = 7.9 µmol/L) .
Comparison :
Optoelectronic Materials
Biphenyl-Based OLED Emitters ()
- BCzVBi () : 4,4'-Bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl.
- DPVBi (): 4,4'-Bis(2,2'-diphenylvinyl)-1,1'-biphenyl. Application: Non-doped white OLEDs with ideal CIE coordinates (0.33, 0.33) .
Comparison :
| Property | Target Compound | BCzVBi | DPVBi |
|---|---|---|---|
| Substituents | Nicotinonitrile, diphenyl | Carbazole, vinyl | Diphenylvinyl |
| Electronic Effect | Electron-withdrawing (CN) | Electron-rich (carbazole) | Conjugated π-system |
| Application | Hypothetical: Charge transport | Blue emitter | White OLED host |
The target compound’s nitrile groups could reduce recombination barriers, enhancing electron mobility in OLEDs compared to carbazole-based emitters .
Cosmetic Colorants ()
Biphenyl-derived azo dyes (e.g., CI 21100 and CI 21108) are used as cosmetic colorants:
- CI 21100 () : Dichlorobiphenyl azo dye with dimethylphenyl groups.
- CI 21108 () : Similar structure with chloro-dimethoxyphenyl substituents.
Comparison :
| Property | Target Compound | CI 21100 | CI 21108 |
|---|---|---|---|
| Functional Groups | Nitriles, diphenyl | Azo, dichloro, dimethyl | Azo, chloro-dimethoxy |
| Application | Not applicable | Cosmetic colorant | Cosmetic colorant |
Biphenyl Ketones ()
Compounds like 1,1'-(4,4'-Dihydroxy-6,6'-dimethoxybiphenyl-3,3'-diyl)bis-ethanone are synthesized via oxidative coupling or Fries rearrangement.
Comparison :
The target compound’s nitriles may improve thermal stability compared to hydroxy/methoxy-substituted biphenyls .
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